Octadecanoic acid, 2-sulfo-

Description

Contextualization within Fatty Acid Chemistry Research

Fatty acids and their derivatives are fundamental molecules in lipid chemistry and have long been a subject of intense scientific scrutiny. Research in this field encompasses a wide array of topics, from their roles in biological systems to their applications in materials science and industrial processes. The introduction of a sulfonate group at the alpha position of a long-chain fatty acid like stearic acid creates a molecule with both anionic and carboxylic acid functionalities. ontosight.ai This dual nature makes α-sulfo fatty acids, including Octadecanoic acid, 2-sulfo-, a compelling subject for research into novel surfactants, emulsifiers, and detergents. ontosight.aiangenechemical.com

The study of such modified fatty acids allows researchers to explore structure-property relationships, investigating how the addition of a highly polar sulfonate group influences properties like water solubility, surface tension reduction, and critical micelle concentration. tandfonline.com This research is crucial for the development of new materials with tailored functionalities for specific applications.

Significance of the Sulfonate Moiety in Fatty Acid Derivatives Research

The sulfonate group (–SO₃H) is a strong acid functional group that is highly ionized in aqueous solutions. Its incorporation into a fatty acid backbone has several important implications for research:

Enhanced Water Solubility: The hydrophilic nature of the sulfonate group dramatically increases the water solubility of the otherwise hydrophobic fatty acid chain. ontosight.ai This property is fundamental to their function as surfactants in aqueous systems.

Surfactant Properties: The amphiphilic nature of sulfonated fatty acids, possessing both a nonpolar tail and a polar head, allows them to reduce the surface tension of water and act as effective emulsifiers, foaming agents, and detergents. ontosight.aiontosight.aiontosight.ai

Stability in Hard Water: Unlike traditional soaps (salts of fatty acids), sulfonated fatty acids are less susceptible to deactivation by hard water ions like calcium and magnesium, making them valuable for formulations used in various water conditions. google.com

Platform for Further Synthesis: The sulfonic acid functional group provides a reactive site for further chemical modifications, enabling the synthesis of a diverse range of derivatives with specific properties. angenechemical.com

Recent research has also explored the impact of sulfonation on the biological activity of molecules, with studies indicating that the introduction of a sulfonate group can influence the pharmacological properties of certain compounds. frontiersin.org

Historical Development of Research on α-Sulfo Fatty Acids

The investigation of α-sulfo fatty acids dates back to the mid-20th century. sci-hub.seresearchgate.net Early research focused on developing methods for their synthesis, primarily through the direct sulfonation of fatty acids or their esters using reagents like sulfur trioxide or chlorosulfonic acid. google.comorgsyn.org These initial studies laid the groundwork for understanding the fundamental chemistry of these compounds.

Over the decades, research has evolved to address challenges such as improving reaction yields, minimizing the formation of colored byproducts, and developing more efficient and environmentally friendly synthesis routes. google.comgoogle.com The 1990s saw a renewed interest in α-sulfo fatty acid esters, particularly those derived from renewable resources like palm oil, as promising biodegradable surfactants for laundry detergents. sci-hub.se

More recent research continues to explore the synthesis, properties, and applications of α-sulfo fatty acids and their derivatives. tandfonline.com Advanced analytical techniques are being employed to characterize these compounds and their performance in various formulations. The ongoing research into α-sulfo fatty acids, including Octadecanoic acid, 2-sulfo-, highlights their continued importance as versatile molecules with potential for new and improved applications.

Chemical Data and Properties

Below are tables detailing some of the known chemical properties and identifiers for Octadecanoic acid, 2-sulfo- and its related salts.

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₆O₅S | ontosight.ai |

| Molecular Weight | 364.5 g/mol | Calculated |

| Monoisotopic Mass | 364.228343 Da | Calculated |

Interactive Data Table: Salts of Octadecanoic acid, 2-sulfo-

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| Octadecanoic acid, 2-sulfo- | 1115-17-9 | C₁₈H₃₆O₅S | 364.5 g/mol |

| Octadecanoic acid, 2-sulfo-, sodium salt (1:2) | N/A | C₁₈H₃₅Na₂O₅S | 409.5 g/mol |

| Octadecanoic acid, 2-sulfo-, 1-methyl ester, sodium salt (1:1) | N/A | C₁₉H₃₇NaO₅S | 400.6 g/mol |

| Octadecanoic acid, 2-sulfoethyl ester, sodium salt | 29703-73-9 | C₂₀H₃₉NaO₅S | 414.58 g/mol |

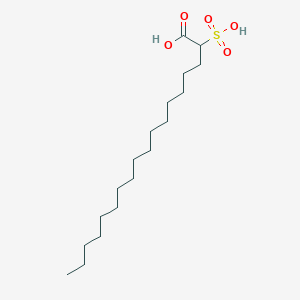

Structure

2D Structure

Properties

IUPAC Name |

2-sulfooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(19)20)24(21,22)23/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQITUXIEASXIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883647 | |

| Record name | Octadecanoic acid, 2-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-17-9 | |

| Record name | 2-Sulfooctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Sulfostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Armosul 18 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 2-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 2-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-SULFOSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PLM04GZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Octadecanoic Acid, 2 Sulfo

Direct Sulfonation Approaches for Octadecanoic acid, 2-sulfo-

Direct sulfonation involves the introduction of a sulfonic acid group directly onto the alpha-carbon (C-2) of the octadecanoic acid backbone. This approach is valued for its atom economy and is typically pursued using strong sulfonating agents.

Utilization of Sulfur Trioxide and its Complexes in α-Sulfonation

Gaseous sulfur trioxide (SO₃) is a highly effective reagent for the α-sulfonation of saturated fatty acids and their esters. Industrial processes often favor the direct sulfonation of fatty acid methyl esters due to favorable reaction kinetics and product properties. The reaction with gaseous SO₃ can be carried out without the need for a solvent, and high yields of the α-sulfonated product, often exceeding 97%, can be achieved.

The process typically involves reacting the fatty acid or its ester with a slight molar excess of SO₃. For instance, in the sulfonation of fatty acid methyl esters (FAMEs), a SO₃-to-FAME molar ratio of 1.2 is often employed. The reaction is highly exothermic and requires careful temperature control. Key process parameters include the sulfonation temperature, often maintained around 85°C, followed by an "aging" period at a slightly higher temperature, such as 90°C, to ensure the reaction proceeds to completion. Falling film reactors are commonly used in continuous production to manage heat transfer and reaction time effectively.

| Parameter | Value/Condition |

| Sulfonating Agent | Gaseous Sulfur Trioxide (SO₃) |

| Substrate | Octadecanoic Acid (or its methyl ester) |

| SO₃:Substrate Molar Ratio | ~1.1:1 to 1.5:1 |

| Reaction Temperature | ~85°C |

| Aging Temperature | ~90°C |

| Yield | >97% |

This interactive table summarizes typical reaction conditions for the α-sulfonation of long-chain fatty acid derivatives using sulfur trioxide.

Complexes of sulfur trioxide, such as with pyridine (B92270) or dioxane, can also be used as sulfonating agents. These complexes moderate the reactivity of SO₃, sometimes allowing for milder reaction conditions, though they are less common in the large-scale industrial production of this specific compound.

Application of Chlorosulfonic Acid for Direct Sulfonation

Chlorosulfonic acid (ClSO₃H) is another powerful sulfonating agent capable of reacting with long-chain fatty acids. vanderbilt.eduresearchgate.net It is a versatile reagent used in the synthesis of a wide array of sulfonated compounds, including detergents and pharmaceuticals. vanderbilt.edu The reaction with a carboxylic acid typically proceeds with the evolution of hydrogen chloride gas. vanderbilt.edu

While chlorosulfonic acid is known to produce sulfonates, its application for the specific α-sulfonation of octadecanoic acid is less detailed in readily available literature compared to sulfur trioxide. researchgate.netgoogle.com Generally, the reaction involves treating the fatty acid with chlorosulfonic acid, often in a solvent like tetrachloroethylene (B127269) or chloroform. researchgate.net The reaction temperature must be carefully controlled to prevent charring and unwanted side reactions. google.com One of the challenges is that strong agents like chlorosulfonic acid can sometimes lead to the formation of sulfonyl chlorides or promote other side reactions, such as chlorination at the alpha-position, depending on the precise conditions. orgsyn.org

Mechanistic Studies of Direct Sulfonation Reactions on Octadecanoic Acid

The mechanism of direct α-sulfonation of a saturated fatty acid with sulfur trioxide does not proceed via a simple electrophilic substitution on the alkane chain. Instead, the reaction is initiated at the carboxylic acid group.

The proposed mechanism involves the following key steps:

Formation of a Mixed Anhydride (B1165640) : The carboxylic acid group of octadecanoic acid reacts with sulfur trioxide to form a highly reactive mixed anhydride intermediate (R-CO-O-SO₃H). google.com

Enolization : This reactive intermediate facilitates the tautomerization to an enol-like species, which is a critical step for activating the α-carbon.

Electrophilic Attack : A second molecule of SO₃ acts as the electrophile, attacking the electron-rich α-carbon of the enol intermediate. This forms a new carbon-sulfur bond.

Rearrangement and Proton Transfer : The resulting intermediate undergoes rearrangement and proton transfers to yield the final 2-sulfo-octadecanoic acid.

The formation of the mixed anhydride is crucial as it increases the acidity of the α-hydrogens, making the formation of the enol intermediate more favorable than with the free carboxylic acid. google.com

Indirect Synthetic Pathways for Octadecanoic acid, 2-sulfo- and its Salts

Indirect methods involve the synthesis of an intermediate from octadecanoic acid, which is then converted into the final sulfonated product. These multi-step pathways offer alternative routes that can sometimes provide better control over regioselectivity.

Conversion from α-Bromo Fatty Acids via Hell-Volhard-Zelinsky Reaction and Subsequent Transformations

This pathway is a classic and well-established method for preparing α-sulfo fatty acids. researchgate.net It involves two main stages: α-bromination followed by nucleophilic substitution.

Stage 1: α-Bromination via Hell-Volhard-Zelinsky (HVZ) Reaction The Hell-Volhard-Zelinsky (HVZ) reaction allows for the selective halogenation of a carboxylic acid at the alpha-carbon. orgsyn.org In this process, octadecanoic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. orgsyn.org

The mechanism of the HVZ reaction proceeds as follows:

The phosphorus tribromide converts the carboxylic acid into an acyl bromide.

The acyl bromide intermediate readily tautomerizes to its enol form.

The enol attacks a molecule of bromine, resulting in the formation of 2-bromo-octadecanoyl bromide.

This acyl bromide can then be hydrolyzed during aqueous workup to yield 2-bromo-octadecanoic acid. orgsyn.org

Stage 2: Nucleophilic Substitution The resulting 2-bromo-octadecanoic acid possesses a bromine atom that can be displaced by a suitable sulfur-based nucleophile. To synthesize the target sulfonic acid, the bromo-acid is reacted with an aqueous solution of a sulfite (B76179) salt, such as sodium sulfite (Na₂SO₃). This is a nucleophilic substitution reaction where the sulfite ion displaces the bromide ion, forming the carbon-sulfur bond and yielding the sodium salt of 2-sulfo-octadecanoic acid. researchgate.net

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Hell-Volhard-Zelinsky | Octadecanoic acid, Br₂, PBr₃ (cat.) | 2-Bromo-octadecanoic acid |

| 2 | Nucleophilic Substitution | 2-Bromo-octadecanoic acid, Na₂SO₃ | Sodium 2-sulfo-octadecanoate |

This interactive table outlines the key stages of the indirect synthesis via the HVZ reaction.

Strategies Involving Mercaptan Oxidation to Sulfonates

Another indirect synthetic route involves the creation and subsequent oxidation of an α-mercaptan (thiol) derivative of octadecanoic acid. researchgate.net This pathway also typically starts from the α-bromo intermediate produced by the HVZ reaction.

Formation of 2-Mercapto-octadecanoic acid : The 2-bromo-octadecanoic acid is treated with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), to replace the bromine atom with a thiol (-SH) group. This yields 2-mercapto-octadecanoic acid.

Oxidation to the Sulfonic Acid : The thiol group of 2-mercapto-octadecanoic acid is then oxidized to a sulfonic acid group (-SO₃H). This oxidation can be accomplished using strong oxidizing agents, such as hydrogen peroxide, nitric acid, or potassium permanganate. The oxidation must be sufficiently strong to proceed past the sulfinic acid stage to the desired sulfonic acid.

This method, while chemically feasible, is often less direct than the sulfite substitution route. researchgate.net

Advanced Characterization and Analytical Techniques in the Study of Octadecanoic Acid, 2 Sulfo

Calorimetric and Thermal Analysis for Investigating Octadecanoic Acid Derivatives

Calorimetric and thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are employed to study the thermal properties of materials, including phase transitions like melting and crystallization. For derivatives of Octadecanoic acid, 2-sulfo-, such as α-sulfonated fatty acid methyl ester salts (MES), these techniques provide critical information about their crystalline structure and thermal stability. jst.go.jpnih.gov

Research using DSC on α-sulfonated fatty acid methyl ester salts has shown that these compounds can exist in different crystalline forms, or pseudo-polymorphs, depending on their thermal and humidity history. jst.go.jp These forms include metastable crystals, anhydrous crystals, and dihydrate crystals. DSC thermograms reveal the temperatures at which transitions between these phases occur, providing insight into the material's behavior under different storage and processing conditions. jst.go.jp This information is vital for industrial applications where the physical state and stability of the compound are important. jst.go.jpnih.gov For instance, controlling the thermal conditioning can influence properties like the brittleness of the powdered material. jst.go.jp

Research on Applications of Octadecanoic Acid, 2 Sulfo in Specific Fields

Research on Octadecanoic acid, 2-sulfo- as a Surfactant

Octadecanoic acid, 2-sulfo-, a derivative of stearic acid, belongs to the class of anionic surfactants. Its molecular structure, featuring a long hydrophobic hydrocarbon tail and a hydrophilic sulfonate headgroup, imparts surface-active properties that are leveraged in various industrial applications. Research has focused on its synthesis from renewable resources, its effectiveness in reducing surface and interfacial tension, and its behavior in solution.

The synthesis of biodegradable surfactants from fatty acids is a key area of green chemistry, aiming to replace petroleum-based surfactants with alternatives derived from renewable feedstocks like vegetable oils. researchgate.netpurdue.edu One common method for producing sulfated fatty acids involves the direct sulfonation of a fatty acid or its methyl ester. researchgate.net For instance, fatty acid methyl ester sulfonate (MES) can be produced by sulfonating a fatty acid methyl ester with agents like sulfur trioxide (SO₃), chlorosulfonic acid, or oleum, followed by neutralization with sodium hydroxide. researchgate.net

Another synthetic approach is the esterification of fatty acids with compounds containing a sulfonate group. For example, Octadecanoic acid, 2-sulfoethyl ester, sodium salt, a related compound, is synthesized by reacting octadecanoic acid chloride with sodium isethionate at elevated temperatures (90-110 °C). evitachem.com This method yields the desired ester and a byproduct of hydrochloric acid. evitachem.com These synthesis routes are designed to create surfactants that are not only effective but also readily biodegradable, addressing environmental concerns associated with traditional surfactants. google.com The use of fatty acids from sources like palm or soybean oil underscores the move towards sustainable and renewable raw materials in the chemical industry. researchgate.netpurdue.edu

A primary function of any surfactant is its ability to reduce the surface tension of a liquid, typically water. brighton-science.com Surfactant molecules adsorb at the liquid-air interface, disrupting the cohesive forces between water molecules and thereby lowering the surface tension. youtube.com The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates called micelles in the bulk of the solution. brighton-science.com Beyond the CMC, the surface tension of the solution remains almost constant. utm.my

Fatty acid-based surfactants have demonstrated significant efficacy in reducing surface tension. For example, studies on surfactants derived from oleic and stearic acid have shown their ability to lower the surface tension of water considerably. While specific data for Octadecanoic acid, 2-sulfo- is not detailed in the provided results, the general behavior of similar anionic surfactants provides insight. For instance, sodium dodecyl sulfate (B86663) (SDS), a well-known anionic surfactant, drastically reduces the surface tension of deionized water from 72.0 mN/m to around 32.5 mN/m at its CMC. utm.my The efficiency of these surfactants makes them valuable components in formulations for detergents, coatings, and other applications where increased wetting and spreading are desired. brighton-science.com

Table 1: Surface Tension of Sodium Dodecyl Sulfate (SDS) Solutions This table is provided as an illustrative example of surface tension reduction by an anionic surfactant.

| SDS Concentration (wt %) | Surface Tension (mN/m) |

|---|---|

| 0.00 | 72.00 |

| 0.01 | 43.10 |

| 0.02 | 41.10 |

| 0.05 | 40.20 |

| 0.20 | 32.80 |

| 0.50 | 32.50 |

| 1.00 | 32.50 |

Data sourced from UTM Open Science. utm.my

At concentrations above the CMC, surfactant molecules in the bulk of a solution self-assemble into organized structures known as micelles. youtube.com In aqueous solutions, these aggregates typically have a structure where the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic headgroups form the outer shell, interacting with the surrounding water molecules. youtube.com This process is driven by the hydrophobic effect.

Studies on alkali dodecanoates (salts of a 12-carbon fatty acid) show that these micelles can form spherical to ellipsoidal structures. nih.gov The properties of these micelles, such as their size and the degree of ionization, can be influenced by factors like the type of counterion present in the solution. nih.gov For instance, the size of dodecanoate (B1226587) micelles was found to decrease with the increasing atomic number of the alkali metal counterion (from Sodium to Cesium). nih.gov This self-assembly behavior is crucial for the solubilization of oils and dirt, which is the fundamental mechanism behind the cleaning action of detergents. youtube.com

In the field of Enhanced Oil Recovery (EOR), surfactants are used to reduce the interfacial tension (IFT) between crude oil and the injection fluid (water or brine). researchgate.net This reduction in IFT helps to mobilize residual oil trapped in the pores of the reservoir rock by capillary forces. mdpi.com Sulfonate-based surfactants have received significant attention in EOR studies for their effectiveness. nih.gov

The goal is often to achieve ultra-low IFT values, typically below 10⁻² mN/m, which can significantly improve oil displacement efficiency. mdpi.com Research has shown that both anionic and cationic surfactants can reduce the IFT between brine and crude oil from typical values of around 28-33 mN/m to well below 1.0 mN/m. nih.gov For example, in one study, the anionic surfactant sodium dodecylbenzenesulfonate (SDBS) reduced the IFT from 28.86 mN/m to 0.82 mN/m at a concentration of 5000 ppm. nih.gov The combination of surfactants with alkali and low salinity water can create synergistic effects, further reducing IFT through mechanisms like the in-situ formation of soaps from acidic components in the crude oil. nih.gov The ability of sulfated fatty acids to lower IFT makes them promising candidates for chemical EOR applications.

Table 2: Example of IFT Reduction by Surfactants in EOR Research

| System | Surfactant Concentration (ppm) | Interfacial Tension (mN/m) |

|---|---|---|

| Deionized Water / Crude Oil | 0 | 32.91 |

| Low Salinity Water / Crude Oil | 0 | 28.86 |

| C₁₉TAB in LSW / Crude Oil | 335 | 0.53 |

| SDBS in LSW / Crude Oil | 5000 | 0.82 |

Data sourced from a mechanistic investigation of LSW/Surfactant/Alkali synergism. nih.gov

Materials Science Applications of Octadecanoic acid, 2-sulfo- and its Derivatives

Derivatives of octadecanoic acid are also utilized in materials science, particularly in the development of advanced materials for thermal energy storage.

Octadecanoic acid (stearic acid) is considered an ideal candidate for phase change materials (PCMs) due to its high latent heat storage capability. researchgate.net PCMs are substances that absorb and release large amounts of thermal energy—known as latent heat—at a nearly constant temperature during their phase transition (e.g., from solid to liquid). semanticscholar.org This property is highly valuable for applications in thermal management, such as in buildings, solar energy systems, and electronic components. semanticscholar.orgresearchgate.net

Table 3: Thermal Properties of an Octanoic Acid-Tetradecanol Based PCM This table is provided as an illustrative example of thermal properties for a fatty acid-based PCM.

| Material | Phase Transition Temp. (°C) | Latent Heat (J/g) | Thermal Conductivity (W/(m·K)) |

|---|---|---|---|

| OA-TD Eutectic Mixture | 11.4 | 150 - 155 | 0.3 |

| OA-TD/EG-HDTMOS Composite | 11.2 (melting) | 138 - 143 | 0.7 |

Data sourced from MDPI. mdpi.com

Research on Stability and Performance Enhancement of PCM Systems

Phase Change Materials (PCMs) are substances that store and release large amounts of thermal energy during a phase transition, making them crucial for thermal energy storage applications. nih.gov However, the performance of PCMs, particularly when enhanced with nanoparticles to improve thermal conductivity, can be hindered by issues such as nanoparticle agglomeration and sedimentation. researchgate.netakademiabaru.com Research has shown that surfactants, including sulfonated fatty acids, play a vital role in overcoming these challenges.

The primary function of a surfactant like Octadecanoic acid, 2-sulfo- in a nano-enhanced PCM system is to improve the dispersion and stability of the nanoparticles within the base PCM. akademiabaru.com The mechanism involves the surfactant molecules adsorbing onto the surface of the nanoparticles. The lipophilic (hydrocarbon) tail of the surfactant interacts with the PCM, while the hydrophilic (sulfonate) head group provides electrostatic or steric repulsion between the nanoparticles. This repulsion counteracts the van der Waals forces that cause the particles to agglomerate, ensuring a stable and uniform dispersion. researchgate.net By preventing agglomeration, the surfactant helps maintain the enhanced thermophysical properties of the composite material. researchgate.net

Studies have demonstrated significant improvements in the thermal conductivity of PCMs with the addition of both nanoparticles and surfactants. For instance, the inclusion of a surfactant like sodium dodecylbenzene (B1670861) sulfonate (SDBS) with graphene nanoplatelets (GNP) in paraffin (B1166041) wax resulted in a thermal conductivity increase of 122.26% at a 1.0 wt.% loading, compared to only a 48.83% increase without the surfactant. mdpi.com The surfactant achieves this by reducing the interfacial tension between the nanoparticles and the PCM, leading to better dispersion. researchgate.netmdpi.com

The table below summarizes findings on the effect of surfactants on the thermal properties of PCMs.

| PCM System | Surfactant Used | Key Finding | Reference |

|---|---|---|---|

| Paraffin Wax / Multi-Walled Carbon Nanotubes (MWCNT) | Sodium dodecylbenzene sulphonate (SDBS) | Improves stability and prevents particle agglomeration. | researchgate.net |

| Inorganic Salt Hydrate (CaCl2·6H2O) / Graphene Nanoplatelet (GNP) | Cetyl Trimethyl Ammonium Bromide (CTAB) | Significantly enhanced the stability of GNP in the PCM, slowing sedimentation. | akademiabaru.com |

| Paraffin PLUSICE A70 / Graphene Nanoplatelets (GNP) | Sodium dodecylbenzene sulfonate (SDBS) | Increased thermal conductivity by 122.26% and demonstrated excellent thermal and chemical stability over 1000 cycles. | mdpi.com |

| Paraffin Wax | Sodium Stearate (SS) | Reduced melting time by 22.44% compared to pure paraffin, indicating higher heat conductivity. The surfactant forms micelles that act as a heat-transmitting medium. | mdpi.com |

Role in Drug Delivery Systems Research (focus on chemical mechanism)

Fatty acids and their derivatives are extensively researched as auxiliaries in drug delivery systems to enhance therapeutic activity by improving factors like absorption, distribution, and release kinetics. The chemical mechanisms underpinning their function are multifaceted, primarily involving solubility enhancement, encapsulation, and targeted delivery.

One of the key mechanisms is the improvement of drug solubility. For many poorly water-soluble drugs, fatty acids can act as lipid carriers. The solubilization is often attributed to the formation of hydrogen bonds between the carboxylic or sulfonic acid group of the fatty acid derivative and functional groups on the drug molecule. researchgate.net This interaction disrupts the crystal lattice of the drug, allowing it to be dispersed within the lipid matrix.

Encapsulation is another critical mechanism. Fatty acids can form matrices that trap drug particles. In one approach, a mixture of a drug, a water-insoluble fatty acid (like stearic acid), and a water-soluble polymer is heated, causing the fatty acid to melt and entrap the drug particles. researchgate.net Upon exposure to an aqueous environment, the polymer dissolves, creating pores through which the drug is released in a controlled manner. researchgate.net This hybrid system of a fatty acid and a polymer like chitosan (B1678972) can protect the encapsulated drug from degradation and control its release at a specific pH. idosi.org

Furthermore, the covalent attachment of fatty acids to therapeutic molecules, a process known as lipidization, can significantly alter their pharmacokinetic profiles. This modification can lead to protracted plasma half-lives and sustained release. nih.gov The chemical mechanism here involves the fatty acid moiety binding to lipid-binding serum proteins, such as albumin. nih.gov This association effectively uses the body's natural carrier systems to transport the drug, potentially enhancing its delivery to specific tissues and slowing its clearance from the body. nih.gov

Corrosion Inhibition Studies with Related Octadecanoic Acid Derivatives

Derivatives of octadecanoic acid are recognized as effective and environmentally benign corrosion inhibitors, particularly for mild steel in acidic environments. aessweb.comresearchgate.net Their inhibitory action is primarily due to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

The chemical mechanism of inhibition involves the molecular structure of the fatty acid derivative, which typically consists of a polar head group and a long, nonpolar hydrocarbon tail. ajchem-b.com The polar head, containing heteroatoms like oxygen and, in the case of Octadecanoic acid, 2-sulfo-, sulfur, acts as the adsorption center. researchgate.net These heteroatoms have lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to chemisorption. ajchem-b.com This interaction creates a coordinate bond between the inhibitor and the metal.

Once adsorbed, the long hydrophobic tails of the octadecanoic acid derivatives orient themselves away from the metal surface, forming a dense, non-polar layer. ajchem-b.com This layer acts as a physical barrier, preventing corrosive species such as chloride ions and hydronium ions from reaching the metal surface and participating in the electrochemical corrosion reactions.

Research has shown that the inhibition efficiency of these derivatives is dependent on their concentration and the temperature of the environment. Studies on newly synthesized amide derivatives of E-octadec-9-enoic acid demonstrated a significant increase in inhibition efficiency with higher concentrations. tandfonline.com

The following table presents data from gravimetric measurements of an octadecanoic acid derivative (Inh. 4 from the study) on mild steel in 1.0 M HCl, showcasing the effect of concentration and temperature on its performance. tandfonline.com

| Concentration (µM) | Inhibition Efficiency (%) at 20 °C | Inhibition Efficiency (%) at 40 °C | Inhibition Efficiency (%) at 60 °C |

|---|---|---|---|

| 100 | 72.44 | 77.01 | 80.89 |

| 250 | 79.46 | 82.47 | 85.45 |

| 500 | 84.07 | 86.58 | 89.09 |

| 1000 | 87.28 | 89.39 | 91.88 |

The data indicates that the protective film becomes more stable and effective at higher concentrations and temperatures, which is characteristic of a chemical adsorption mechanism. tandfonline.com

Research in Biolubricant Development Utilizing Octadecanoic Acid Esters

Octadecanoic acid and other fatty acids derived from vegetable oils are key feedstocks for the production of biolubricants. jseejournal.com While vegetable oils themselves have good lubricity, they often suffer from poor oxidative stability and unfavorable low-temperature properties, limiting their direct application. researchgate.net Chemical modification, primarily through esterification, is employed to overcome these drawbacks. queensu.ca

The development of biolubricants involves the reaction of fatty acids, such as octadecanoic acid, with polyhydric alcohols (polyols) like trimethylolpropane (B17298) (TMP) or neopentyl glycol. researchgate.netacs.org This esterification process, often catalyzed by an acid such as sulfuric acid, replaces the glycerol (B35011) backbone of the natural triglyceride with a more stable polyol structure. researchgate.net The resulting polyol esters exhibit significantly improved thermal and oxidative stability because the new structure lacks the β-hydrogen atoms that are susceptible to oxidation in triglycerides. researchgate.net

The structure of the resulting ester has a profound impact on its lubricating properties. For example, attaching alkyl side chains or creating more complex, branched ester structures can disrupt the uniform molecular arrangement, which improves low-temperature performance by lowering the pour point. researchgate.netmdpi.com The physicochemical properties of these synthetic esters make them viable alternatives to mineral oil-based lubricants for many industrial applications. researchgate.net

Research into the synthesis of a palm oil trimethylolpropane (POTMP) ester provides a clear example of these improvements. The resulting biolubricant was a liquid at room temperature with enhanced performance characteristics. researchgate.net

The table below details the physicochemical properties of a synthesized POTMP ester biolubricant. researchgate.net

| Property | Value |

|---|---|

| Yield (%) | 92 |

| Triester Composition (%) | 100 |

| Oxidative Stability (°C) | 183 |

| Pour Point (°C) | 8 |

| Flash Point (°C) | 290 |

| Viscosity Index | 158 |

Studies on Environmental Fate and Pathways Relevant to Octadecanoic Acid, 2 Sulfo

Biodegradation Studies of Sulfated Fatty Acid Compounds

Biodegradation is a primary pathway for the removal of organic compounds like Octadecanoic acid, 2-sulfo- from the environment. Studies on structurally similar compounds, such as alpha-sulfo fatty acid methyl esters (MES), provide significant insight into its expected biodegradability.

Alpha-sulfo fatty acids and their derivatives are generally considered to be readily biodegradable under aerobic conditions. nih.govtransparencymarketresearch.com Standard screening tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the potential for rapid and extensive biodegradation in an aquatic environment. oecd.orgoecd.org For instance, palm-based methyl ester sulfonates (MES) have been shown to be easily biodegraded. nih.gov

However, research indicates that the position of the sulfonate group can influence the rate of degradation. A study on sugar fatty acid esters found that the presence of an α-sulfonyl group, while not preventing biodegradation, significantly reduced the rate compared to the unsubstituted parent compound. researchgate.net The sulfonated analogue, sucrose (B13894) sulfonyl laurate, was only 84% biodegraded after 25 days, whereas the parent compound degraded rapidly within one day. researchgate.net This suggests that while Octadecanoic acid, 2-sulfo- is expected to be ultimately biodegradable, its persistence may be slightly longer than its non-sulfonated counterpart, stearic acid.

| Compound Type | Biodegradation Classification | Key Findings | Reference |

|---|---|---|---|

| Methyl Ester Sulfonates (MES) | Readily Biodegradable | Considered an environmentally friendly surfactant due to its biodegradability. | nih.govtransparencymarketresearch.comresearchgate.net |

| Alpha Olefin Sulfonates (AOS) | Readily Biodegradable | Show complete removal during passage through sewage treatment plants. | cleaninginstitute.org |

| α-Sulfonyl Sugar Esters | Readily Biodegradable | The α-sulfonyl group significantly reduces the rate of biodegradation compared to the non-sulfonated ester. | researchgate.net |

The microbial degradation of anionic surfactants typically begins with the enzymatic oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by sequential cleavage of two-carbon units via β-oxidation. However, the presence of the highly stable carbon-sulfur (C-S) bond in sulfonated compounds presents a metabolic challenge for microorganisms.

While the specific metabolic pathway for Octadecanoic acid, 2-sulfo- has not been fully elucidated, studies on other sulfonated compounds offer plausible mechanisms. For the degradation of sulfoacetate, a novel pathway has been identified in Cupriavidus necator H16 that involves its activation to sulfoacetyl-CoA. nih.gov This thioester is then oxidized to sulfoacetaldehyde, which is subsequently cleaved into sulfite (B76179) and glyoxylate. This CoA-activation mechanism may be analogous to the initial steps of 2-sulfostearic acid degradation, where the fatty acid is activated to its CoA derivative before subsequent metabolism and desulfonation. The ultimate mineralization would result in the formation of carbon dioxide, water, and inorganic sulfate (B86663).

Environmental Distribution and Partitioning Investigations

The distribution of Octadecanoic acid, 2-sulfo- in the environment is dictated by its tendency to partition between water, soil, sediment, and air. As an anionic surfactant, it is expected to have low volatility and primarily partition between the aqueous phase and solid matrices like soil and sediment.

The mobility of a chemical in soil is often described by the soil adsorption coefficient (Kd), which is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. ecetoc.orgepa.gov This coefficient is often normalized to the organic carbon content of the soil, yielding the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com

For anionic surfactants like Octadecanoic acid, 2-sulfo-, adsorption to soil and sediment is a complex process influenced by several factors:

Soil Organic Matter: The hydrophobic stearic acid chain can adsorb to the organic carbon fraction of soil.

Clay Content: The negatively charged sulfonate group may experience electrostatic repulsion from negatively charged clay surfaces, but interactions can also be mediated by cation bridges (e.g., Ca²⁺, Mg²⁺).

pH: Soil pH can affect the surface charge of soil minerals and the speciation of the surfactant, thereby influencing adsorption. nih.gov

Given its structure, Octadecanoic acid, 2-sulfo- is expected to have moderate mobility in soil. The long alkyl chain promotes adsorption, while the polar sulfonate group enhances water solubility. A high Kd/Koc value indicates strong adsorption and low mobility, whereas a low value suggests weak adsorption and a higher potential for leaching into groundwater. chemsafetypro.com

| Factor | Influence on Adsorption of Anionic Surfactants | Expected Impact on Octadecanoic acid, 2-sulfo- |

|---|---|---|

| High Organic Carbon | Increases adsorption via hydrophobic interactions. | Higher Kd/Koc, reduced mobility. |

| High Clay Content | Can decrease adsorption due to electrostatic repulsion, but cation bridging can increase it. | Variable, dependent on soil mineralogy and water hardness. |

| Low pH | Can increase adsorption as mineral surfaces become more positively charged. | Higher Kd, reduced mobility. |

| High Cation Concentration (Hardness) | Increases adsorption by forming bridges between the surfactant and negatively charged soil particles. | Higher Kd, reduced mobility. |

Environmental fate models, such as fugacity-based models or specialized software like EPA's ECOSAR, are used to predict the environmental distribution of chemicals. acs.org These models use a chemical's physicochemical properties—such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow)—to estimate its partitioning among environmental compartments.

For Octadecanoic acid, 2-sulfo-, the expected properties lead to the following distribution predictions:

Air: Due to its ionic nature and expected negligible vapor pressure, concentrations in the atmosphere will be virtually zero.

Water: As a water-soluble surfactant, it will primarily be found in the aqueous phase of aquatic systems.

Soil and Sediment: A significant fraction is expected to partition from the water column to sediment and from soil water to the solid soil matrix, driven by the adsorption processes described previously. acs.org

Modeling for anionic surfactants confirms that they are not volatile and will distribute between water and solid phases, with the extent of sorption depending on the specific properties of the soil or sediment. acs.org

Hydrolytic Stability Research in Aqueous Environments

Hydrolysis is a chemical reaction with water that can lead to the degradation of a compound. The stability of Octadecanoic acid, 2-sulfo- towards hydrolysis is determined by the chemical nature of its bonds. The key bond in this context is the carbon-sulfonate (C-S) linkage.

The C-S bond in alkyl sulfonates is known to be exceptionally stable and resistant to hydrolysis under typical environmental conditions of pH (4-9) and temperature. researchgate.net This is in stark contrast to the carbon-oxygen-sulfur (C-O-S) bond found in alkyl sulfate esters, which is susceptible to hydrolysis, particularly at high temperatures or non-neutral pH. researchgate.netnih.gov Studies on various sulfonate and sulfate surfactants have demonstrated the superior chemical and thermal stability of sulfonates. researchgate.net While extreme conditions or specific enzymatic action can cleave the C-S bond, it is not a significant abiotic degradation pathway in the environment. acs.org Therefore, Octadecanoic acid, 2-sulfo- is considered to be hydrolytically stable.

Phototransformation Studies (e.g., in air, water, soil)

Comprehensive searches of scientific literature and environmental databases did not yield specific studies on the phototransformation of Octadecanoic acid, 2-sulfo- in air, water, or soil. Phototransformation, which includes direct photolysis (degradation by sunlight) and indirect photo-oxidation (degradation by photochemically produced reactive species), is a significant environmental fate process for many organic compounds. However, experimental data detailing the rates, pathways, and products of these processes for Octadecanoic acid, 2-sulfo- are not available in the public domain.

Consequently, it is not possible to provide detailed research findings or data tables on the phototransformation of this specific chemical compound. Further research is required to determine its susceptibility to photodegradation in various environmental compartments and to understand the environmental fate and pathways related to this process.

Derivatives and Analogs of Octadecanoic Acid, 2 Sulfo in Academic Research

Research on Methyl Esters of 2-Sulfooctadecanoic Acid

Methyl esters of α-sulfonated fatty acids (MES), including the derivative of octadecanoic acid (stearic acid), are noted for their favorable characteristics as surfactants. Research has focused on their physicochemical properties, which are influenced by the length of their alkyl chains. researchgate.net These compounds, particularly those derived from plant oils like palm oil, are considered sustainable materials. researchgate.net

Key properties of α-sulfonated fatty acid methyl esters include high tolerance to hard water and a low Krafft point, which is the temperature at which surfactant solubility equals its critical micelle concentration (CMC). researchgate.net The sulfonate group's position along the alkyl chain affects these properties. While α-MES have the sulfonate group at the C-2 position, related compounds known as Φ-MES feature random positioning of the sulfonate group, which can increase water solubility. researchgate.netresearchgate.net

Studies on the environmental impact of 2-sulfonato fatty acid methyl ester sodium salt (MES) have been conducted to assess its aquatic risk. nih.gov Monitoring in urban rivers in Japan indicated that the predicted no-effect concentration (PNEC) for the aquatic environment was not exceeded, suggesting MES is unlikely to adversely affect the aquatic environment in that region. nih.gov

Table 1: Physicochemical Properties of α-Sulfonated Fatty Acid Esters (SFE)

| Property | Observation | Source |

|---|---|---|

| Surface Activity | Varies with the length of the hydrophobic alkyl chains in the fatty acid and the alcohol. | researchgate.net |

| Krafft Point | Exhibits a structural effect different from amphiphiles with short alkyl chains; generally low. | researchgate.net |

| Interfacial Tension | Some α-SFEs show very low interfacial tensions. | researchgate.net |

Investigations into Other Sulfated and Sulfonated Octadecanoic Acid Derivatives

Beyond simple esters, research has delved into more complex sulfated and sulfonated derivatives of octadecanoic acid, most notably the sulfoglycolipids (SGLs) found in the cell wall of Mycobacterium tuberculosis. nih.govrupress.org These molecules consist of a trehalose (B1683222) sulfate (B86663) core acylated with two to four fatty acids, which can include palmitic acid and stearic (octadecanoic) acid. nih.govrupress.org

The structure and biosynthesis of these complex SGLs have been a subject of intense study. nih.gov The sulfation of trehalose is the initial step in SGL synthesis, followed by acylation. nih.gov Different forms exist, such as di-, tri-, and tetra-acylated SGLs, which vary in the number and placement of their fatty acid chains. nih.govrupress.org For example, in the major tetra-acylated SGL of M. tuberculosis H37Rv, the first position is always acylated by a palmitic or stearic acid. nih.gov These SGLs are recognized as novel mycobacterial antigens that stimulate CD1-restricted T cells during infection. rupress.org

Another area of investigation involves the synthesis of branched-chain surfactants from related 18-carbon fatty acids. For instance, oleyl alcohol sulfonate (OAS) was synthesized from oleyl alcohol, a derivative of oleic acid. doaj.org This process involved the sulfonation of the C=C bond in oleyl alcohol with sodium hydrogensulfite. doaj.org The resulting branched-chain surfactant demonstrated good surface activity, wettability, and emulsification properties, suggesting potential applications in industrial cleaning. doaj.org

Synthetic Studies of Sulfoquinovosyl Acyl Glycerol (B35011) (SQAG) and Related Glycolipids

Sulfoquinovosyl diacylglycerol (SQDG) is a major sulfolipid produced by photosynthetic organisms, characterized by a unique sulfonic acid head group called sulfoquinovose. jst.go.jp Sulfoquinovosyl acylglycerol (SQAG) is a naturally occurring derivative of SQDG. jst.go.jpnih.gov Researchers have developed various synthetic routes to produce these complex glycolipids and their analogs for biological study.

A concise and versatile synthesis has been reported for Sulfoquinovosyl acylpropanediol (SQAP), a chemically modified analog of SQAG. jst.go.jpnih.gov This method facilitates the creation of SQAP derivatives bearing iodoaryl groups and boron clusters, which are being explored as potential agents for cancer therapy and diagnosis. jst.go.jpnih.gov Other synthetic strategies include a 10-step synthesis of SQDG, which has been applied to prepare both saturated and unsaturated lipoforms. rsc.org The synthesis of the sulfoquinovose (SQ) headgroup itself has also been a key focus, as SQ is liberated from SQDG by the action of enzymes called sulfoquinovosidases. rsc.orgresearchgate.net

These synthetic efforts are crucial for producing sufficient quantities of pure material for biological testing, as isolating these compounds from natural sources often yields complex mixtures. nih.gov

Structure-Activity Relationship Studies in Modified Sulfoquinovosyl Derivatives

Structure-activity relationship (SAR) studies on sulfoquinovosyl derivatives aim to understand how specific structural features influence their biological effects. Early SAR studies on SQDG and SQAG derivatives suggested that modifications to the long alkyl chain moiety had a minimal effect on certain biological activities, such as the inhibition of DNA polymerase and telomerase. jst.go.jp

However, other research has highlighted the importance of the fatty acid component. A study investigating the interaction between synthetic SQDG and the p53 DNA binding domain (DBD) found that purified SQDG could inhibit the double-stranded DNA binding activity of p53 DBD. nih.gov The study concluded that this inhibitory action is likely dependent on the fatty acid effect, although SQDG was a significantly more potent inhibitor than the fatty acid alone. nih.gov This indicates that while the fatty acid portion is critical, the sulfoquinovosyl headgroup plays a crucial role in enhancing the activity. nih.gov The same study also suggested that the R248 residue in the DNA binding site of p55 is important for the inhibitory activity of SQDG. nih.gov

Chemical Determinants of Activity in Sulfoglycolipids

The biological activity of sulfoglycolipids is determined by key chemical features within their structure. The anionic sulfonate group is often implicated in interactions with various proteins and receptors. nih.govoup.com

In the case of mycobacterial sulfoglycolipids, both the sulfate group and the fatty acyl chains are critical for immunogenicity. Research on diacylated sulfoglycolipids (Ac₂SGL) showed that their ability to stimulate T-cells depends on the presence of both the sulfate group and the two fatty acids. rupress.org The removal of the sulfate group through mild acidic conditions completely abolished the production of interferon-gamma (IFN-γ) by T-cells, confirming the essential role of this functional group in the molecule's antigenic activity. rupress.org

For SQDGs, the combination of the sulfoquinovose headgroup and the diacylglycerol lipid tail creates a potent molecule. The fatty acid chains are considered the primary drivers of some inhibitory effects, but the presence of the sulfated sugar headgroup greatly enhances this activity. nih.gov

Table 2: Key Chemical Features and Their Role in Sulfoglycolipid Activity

| Chemical Feature | Role in Biological Activity | Source |

|---|---|---|

| Sulfate/Sulfonate Group | Essential for the immunogenicity of Ac₂SGL; involved in interactions with proteins. | rupress.orgnih.govoup.com |

| Fatty Acyl Chains | A primary determinant of the inhibitory activity of SQDG; essential for the immunogenicity of Ac₂SGL. | rupress.orgnih.gov |

| Sulfoquinovose Headgroup | Enhances the inhibitory activity of the attached fatty acids in SQDG. | nih.gov |

Exploration of Structure-Activity Relationships based on Fatty Acid Length and Modification in Sulfonated Compounds

The length and structure of the fatty acid chain in sulfonated compounds and their analogs play a crucial role in determining their physicochemical and biological properties. This relationship has been explored in various classes of molecules, from surfactants to bioactive lipopeptides.

In surfactants like oligofructose fatty acid esters, a more hydrophobic character, typically resulting from a longer fatty acid chain, leads to a lower critical micelle concentration (CAC) and greater efficiency in reducing surface tension. wur.nl For esters with fatty acid chains between C8 and C16, spherical micelles are formed, whereas those with C18 chains form larger aggregates. wur.nl

In the context of antimicrobial and anticancer peptides modified with fatty acids, the chain length is a critical determinant of activity and selectivity.

Antimicrobial Activity : The conjugation of fatty acids to a synthetic antibacterial peptide revealed a direct correlation between the length of the fatty acid and antimicrobial activity, with an ideal chain length found at undecanoic acid (C11). nih.gov In another study, increasing the acyl chain length on a cationic peptide led to enhanced antifungal activity, but the antibacterial activity generally decreased with longer chains. nih.gov

Anticancer Activity : For the anticancer peptide CAMEL, conjugation with fatty acids improved its in vitro activity. researchgate.net The C12-modified peptide showed the highest anticancer activity, while the C16-modified version acted with the slowest kinetics, a difference potentially related to the distinct nanostructures they self-assemble into. researchgate.net

These studies collectively demonstrate that the length of the fatty acid chain is a key parameter that can be modulated to fine-tune the biological and physical properties of sulfonated compounds and their analogs for specific applications.

Table 3: Summary of Fatty Acid Chain Length Effects on Activity

| Compound Class | Effect of Increasing Fatty Acid Chain Length | Optimal Chain Length (if specified) | Source |

|---|---|---|---|

| Oligofructose Fatty Acid Esters | Lower CAC, higher efficiency; larger aggregates at C18. | Not specified | wur.nl |

| Cationic Lipopeptides | Increased antifungal activity; decreased antibacterial activity. | Not specified | nih.gov |

| Anticancer Peptide (CAMEL) | Modulated anticancer activity and kinetics. | C12 showed highest activity. | researchgate.net |

Q & A

Q. What are the common synthetic pathways for producing 2-sulfo-octadecanoic acid, and how can purity be validated?

Synthesis typically involves sulfonation of octadecanoic acid using sulfuric acid or sulfur trioxide under controlled conditions. Key steps include temperature regulation (50–80°C) to minimize side reactions like over-sulfonation or degradation. Post-synthesis, purification via recrystallization or column chromatography is critical. Analytical validation should employ:

Q. How can researchers determine the physical-chemical properties of 2-sulfo-octadecanoic acid for experimental design?

Refer to standardized databases like the NIST Chemistry WebBook for baseline data on melting point, solubility, and stability . Experimental validation should include:

- Solubility profiling in polar (water, ethanol) vs. non-polar solvents (hexane) .

- Thermogravimetric analysis (TGA) to assess thermal stability under varying conditions (e.g., 2–8°C storage recommended for esters) .

Q. What are the recommended safety protocols for handling 2-sulfo-octadecanoic acid in laboratory settings?

- Use local exhaust ventilation and PPE (gloves, goggles) to avoid inhalation or dermal exposure .

- Follow EPA SCIL guidelines for waste disposal, particularly for sodium salts (e.g., UN3265, Hazard Class 8) .

- Implement emergency showers/eye wash stations in case of accidental exposure .

Advanced Research Questions

Q. How can conflicting data on the regioselectivity of sulfonation in octadecanoic acid derivatives be resolved?

Discrepancies in sulfonation positions (C-2 vs. C-9/10) may arise from reaction kinetics or analytical limitations. Methodological solutions include:

- Isotopic labeling (e.g., deuterated substrates) to track sulfonation sites via MS/MS fragmentation .

- Computational modeling (DFT) to predict thermodynamic favorability of sulfonation at C-2 .

- Comparative studies using controlled reaction conditions (e.g., solvent polarity, catalyst) to isolate variables .

Q. What methodologies are suitable for evaluating the environmental impact of 2-sulfo-octadecanoic acid in aquatic systems?

- OECD 422 guideline -aligned toxicity studies using Crl:CD(SD) rats to assess bioaccumulation and chronic effects .

- High-resolution mass spectrometry (HRMS) to detect degradation products in simulated wastewater .

- QSAR models to predict ecotoxicity based on sulfonic group reactivity and chain length .

Q. How can 2-sulfo-octadecanoic acid be optimized for use in nanoparticle drug delivery systems?

- Solid lipid nanoparticle (SLN) synthesis : Optimize drug-lipid ratios (e.g., 1:3 for octadecanoic acid matrices) and emulsifiers (e.g., PVA for nanosize particles with PDI <0.3) .

- Zeta potential analysis to ensure colloidal stability (negative surface charge enhances biocompatibility) .

- In vitro release studies using dialysis membranes to correlate sulfonic group placement with controlled release kinetics .

Q. What analytical strategies address contradictions in antioxidant efficacy studies of sulfonated fatty acids?

- DPPH/ABTS assays with standardized protocols (e.g., 96.8–103.3% recovery rates) to quantify radical scavenging .

- GC-MS profiling to identify co-eluting compounds (e.g., stearic acid derivatives) that may confound results .

- Multivariate statistical analysis (SPSS, ANOVA) to isolate variables like pH or concentration effects .

Methodological Considerations

Q. How should researchers design studies to comply with regulatory frameworks for sulfonated surfactants?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.